enoxolone

Mineralocorticoid receptor signaling Cortisol metabolism Hypertension research

Enoxolone (18β-glycyrrhetinic acid, GA) is a pentacyclic triterpenoid aglycone derived from the hydrolysis of glycyrrhizic acid, functioning as the principal pharmacologically active metabolite of licorice root (Glycyrrhiza glabra). It acts as a potent inhibitor of 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes, prostaglandin-metabolizing enzymes, and gap junction communication, which collectively underpin its anti-inflammatory, anti-ulcer, and investigational antitumor activities.

Molecular Formula C30H46O4
Molecular Weight 470.7 g/mol
Cat. No. B7840806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameenoxolone
Molecular FormulaC30H46O4
Molecular Weight470.7 g/mol
Structural Identifiers
SMILESCC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C
InChIInChI=1S/C30H46O4/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h16,19,21-23,32H,8-15,17H2,1-7H3,(H,33,34)
InChIKeyMPDGHEJMBKOTSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Enoxolone (18β-Glycyrrhetinic Acid) Compound Identification and Basal Pharmacology for Procurement Specifications


Enoxolone (18β-glycyrrhetinic acid, GA) is a pentacyclic triterpenoid aglycone derived from the hydrolysis of glycyrrhizic acid, functioning as the principal pharmacologically active metabolite of licorice root (Glycyrrhiza glabra) [1]. It acts as a potent inhibitor of 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes, prostaglandin-metabolizing enzymes, and gap junction communication, which collectively underpin its anti-inflammatory, anti-ulcer, and investigational antitumor activities [1].

Why Generic Glycyrrhetinic Acid or Crude Licorice Extracts Cannot Substitute for Enoxolone in Research and Formulation


Despite sharing a common triterpenoid scaffold, the pharmacological profile of enoxolone diverges sharply from its prodrug glycyrrhizic acid and its hemisuccinate derivative carbenoxolone. Enoxolone is a 200–1000 times more potent inhibitor of 11β-hydroxysteroid dehydrogenase than glycyrrhizic acid [1], and its human plasma elimination half-life (10–30 hours) far exceeds that of glycyrrhizic acid (3.5 hours) [2]. These marked differences in target engagement and pharmacokinetics preclude simple interchange between in-class compounds.

Quantitative Differentiation: Enoxolone Head-to-Head Evidence Against Comparator Compounds


11β-HSD2 Inhibitory Potency: Enoxolone vs. Carbenoxolone (IC50 Comparison)

Enoxolone inhibits human 11β-HSD2 with an IC50 of 11 nM, demonstrating approximately 1.8-fold greater potency than carbenoxolone, which exhibits an IC50 of 20 nM under comparable conditions [1]. This differential potency is consequential for studies requiring maximal 11β-HSD2 blockade at lower compound concentrations.

Mineralocorticoid receptor signaling Cortisol metabolism Hypertension research

Glyoxalase I Inhibition: Enoxolone Outperforms Carbenoxolone and Other Triterpenes

In a direct competitive inhibition assay using mouse glyoxalase I (mGLOI), enoxolone (18β-GA) exhibited a Ki value of 0.29 μM, making it 3.2-fold more potent than carbenoxolone (Ki = 0.93 μM). Four structurally related pentacyclic triterpenes—ursolic acid, oleanolic acid, betulic acid, and tripterine—showed weak inhibition (mGLOI inhibition ratio <25% at 10 μM), while maslinic acid, corosolic acid, and madecassic acid were completely inactive [1].

Cancer multidrug resistance Glyoxalase I inhibitors Triterpenoid SAR

Human Plasma Elimination Half-Life: Enoxolone vs. Glycyrrhizic Acid

The elimination half-life of enoxolone (glycyrrhetinic acid, GRA) in humans ranges from 10 to 30 hours, depending on dose, substantially exceeding the 3.5-hour half-life of its prodrug glycyrrhizic acid (GZA). This 2.9–8.6-fold longer residence time is driven by extensive enterohepatic recycling and conjugation metabolism of GRA [1].

Pharmacokinetics Dose scheduling Toxicokinetics

11β-HSD Isoform Selectivity Profile: 18β-GA (Enoxolone) vs. 18α-GA Diastereomer

18β-Glycyrrhetinic acid (enoxolone) inhibits both 11β-HSD1 (IC50 = 0.779 μM) and 11β-HSD2 (IC50 = 0.257 μM), preferentially targeting the type 2 isoform. In contrast, the 18α diastereomer (18α-GA) selectively inhibits 11β-HSD1 and does not inhibit 11β-HSD2 at concentrations up to 20 μM [1]. This stereochemistry-driven selectivity divergence is essential for experimental design.

11β-HSD1 selective inhibition Metabolic syndrome Glucocorticoid tissue modulation

Tumor Cell-Selective Cytotoxicity: Enoxolone vs. Clinically Available Antitumor Agents

Enoxolone (GA) exhibited tumor cell-selective toxicity in a paired normal/tumorigenic cell model, with maximal selective effect observed at 10 μM—a concentration equivalent to the reported peak plasma level in humans after licorice ingestion. Its selectivity against tumorigenic r/m HM-SFME-1 cells over normal SFME cells was superior to that of all clinically available antitumor agents examined in the same study [1].

Chemoprevention H-Ras downregulation Selective cytotoxicity

Direct Vasorelaxant Activity in Vascular Gap Junction Research: 18β-GA vs. 18α-GA vs. Carbenoxolone

In preconstricted rabbit superior mesenteric artery rings, 18β-GA (enoxolone) produced direct concentration-dependent vasorelaxations that reached a maximum at approximately 1 mM. Carbenoxolone also induced relaxation but required approximately 10 mM for maximal effect, making enoxolone about 10-fold more potent in this assay. 18α-GA exerted no direct effect on vessel tone at any concentration tested [1]. Additionally, relaxations to 18β-GA were unaffected by endothelial denudation or L-NAME, whereas carbenoxolone-induced relaxations were attenuated by both interventions, indicating mechanistically distinct pathways.

EDHF-type relaxation Gap junction pharmacology Vascular tone

Optimal Procurement Scenarios for Enoxolone Based on Quantitative Differentiation Evidence


Investigating Mineralocorticoid Receptor Activation via Selective 11β-HSD2 Inhibition

Enoxolone's 1.8-fold greater 11β-HSD2 potency versus carbenoxolone (IC50 11 nM vs. 20 nM) [1] makes it the preferred inhibitor for studies requiring near-complete blockade of cortisol inactivation in mineralocorticoid target tissues (kidney, colon, sweat glands). Its predominant 11β-HSD2 selectivity, unlike the 18α-diastereomer which spares 11β-HSD2 entirely up to 20 μM [2], allows researchers to model the full mineralocorticoid excess syndrome observed in licorice intoxication and apparent mineralocorticoid excess (AME) syndrome.

Multidrug Resistance Reversal Screening Using a Non-GSH Analog GLOI Inhibitor

With a Ki of 0.29 μM against mGLOI—3.2-fold more potent than carbenoxolone (Ki 0.93 μM) and vastly more active than other pentacyclic triterpenes that fail to reach 25% inhibition at 10 μM [3]—enoxolone is the optimal natural-product probe for GLOI-targeted multidrug resistance reversal programs. The availability of co-crystal structure data (2.3 Å resolution) further supports its use in structure-guided derivative design.

Sustained In Vivo 11β-HSD Inhibition with Once-Daily Dosing

Enoxolone's 10–30 hour human plasma half-life, compared to glycyrrhizic acid's 3.5 hours [4], enables once-daily dosing in chronic animal models of hypertension, metabolic syndrome, or alcohol abuse. This pharmacokinetic advantage reduces animal handling stress and improves compliance in long-duration protocols where glycyrrhizic acid would require 3–6 daily administrations to approximate comparable coverage.

Endothelium-Independent Vascular Gap Junction Research

Enoxolone's direct vasorelaxant activity (maximal at ~1 mM) that remains intact after endothelial denudation and L-NAME treatment [5] makes it the gap junction blocker of choice for studies requiring clean separation of EDHF-type responses from nitric oxide-mediated effects. Carbenoxolone, which requires ~10 mM for maximal effect and loses activity upon endothelial removal, is unsuitable for such protocols. 18α-GA, which lacks intrinsic vasorelaxant activity entirely, serves as a complementary tool for experiments requiring selective 11β-HSD1 inhibition without vascular effects.

Quote Request

Request a Quote for enoxolone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.